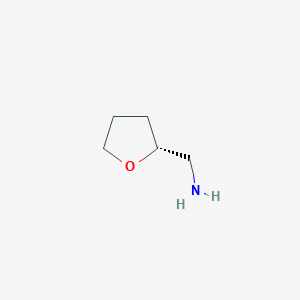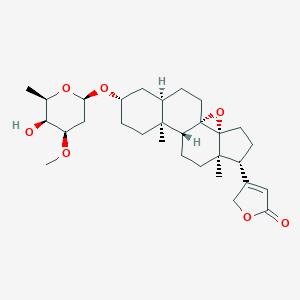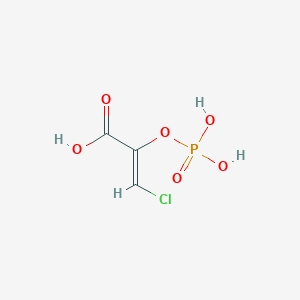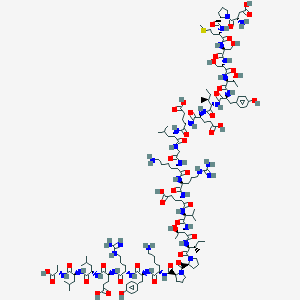![molecular formula C18H30ClNO3 B141115 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride CAS No. 437651-44-0](/img/structure/B141115.png)
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride involves the reaction of 4-hydroxybenzoic acid with 3-(dibutylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: 4-hydroxybenzoic acid is dissolved in a suitable solvent such as ethanol.
Step 2: 3-(dibutylamino)propyl chloride is added to the solution.
Step 3: A base, such as sodium hydroxide, is added to facilitate the reaction.
Step 4: The reaction mixture is heated to reflux for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced derivatives of the benzoic acid moiety.
Substitution: Substituted derivatives at the benzoic acid moiety.
Scientific Research Applications
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Diethylamino)propoxy]benzoic Acid Hydrochloride
- 4-[3-(Dimethylamino)propoxy]benzoic Acid Hydrochloride
- 4-[3-(Dipropylamino)propoxy]benzoic Acid Hydrochloride
Uniqueness
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. The presence of the dibutylamino group enhances its lipophilicity and interaction with hydrophobic targets, making it particularly useful in certain biochemical and pharmaceutical applications .
Properties
IUPAC Name |
4-[3-(dibutylamino)propoxy]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBWGNCINCLCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437679 |
Source


|
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-44-0 |
Source


|
| Record name | Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride in the synthesis of dronedarone?
A1: this compound serves as a crucial building block in the synthesis of dronedarone []. The paper describes a multi-step synthesis where this compound is first converted to its respective acyl chloride, which then reacts further to ultimately yield dronedarone. The described synthesis highlights the importance of this specific compound as a direct precursor in the process.
Q2: Are there alternative synthesis routes for dronedarone that do not utilize this compound?
A2: While the provided research [] focuses on a specific synthetic route utilizing this compound, exploration of alternative synthetic pathways for dronedarone falls outside the scope of this paper. Further research in chemical synthesis literature would be needed to investigate alternative approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)



![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate](/img/structure/B141051.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)



![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

